Penta-salicyclic Acid
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Overview
Description
Penta-salicyclic Acid is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is a derivative of salicylic acid, known for its role in various biochemical processes and its use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Penta-salicyclic Acid typically involves the esterification of salicylic acid with acetic anhydride, catalyzed by a strong acid such as sulfuric acid or phosphoric acid . The reaction conditions include heating the mixture to around 70-80°C for about 15 minutes, followed by the addition of water to precipitate the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization and vacuum filtration .
Chemical Reactions Analysis
Types of Reactions: Penta-salicyclic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products: The major products formed from these reactions include various substituted salicylic acids, quinones, and hydroxy derivatives .
Scientific Research Applications
Penta-salicyclic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in studying biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Penta-salicyclic Acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Penta-salicyclic Acid can be compared with other similar compounds such as:
Salicylic Acid: Both share similar anti-inflammatory properties but differ in their specific applications and potency.
Aspirin (Acetylsalicylic Acid): Aspirin is a derivative of salicylic acid and is widely used for its analgesic and anti-inflammatory effects
Ibuprofen and Naproxen: These are nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX enzymes but have different chemical structures and pharmacokinetics
This compound stands out due to its unique chemical structure, which allows for specific interactions with molecular targets and pathways, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C35H22O11 |
---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid |
InChI |
InChI=1S/C35H22O11/c36-26-16-6-1-11-21(26)32(39)44-28-18-8-3-13-23(28)34(41)46-30-20-10-5-15-25(30)35(42)45-29-19-9-4-14-24(29)33(40)43-27-17-7-2-12-22(27)31(37)38/h1-20,36H,(H,37,38) |
InChI Key |
AMWURZMBYUKNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O)O |
Origin of Product |
United States |
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